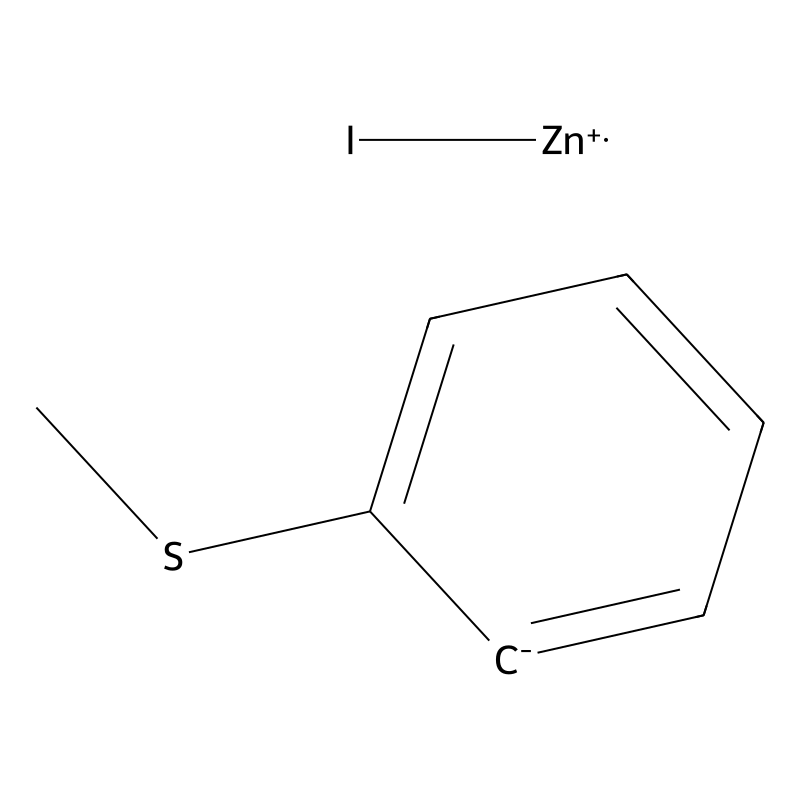2-(Methylthio)phenylzinc iodide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
The reactivity of 2-(Methylthio)phenylzinc iodide is primarily observed in cross-coupling reactions. It can participate in:
- Palladium-Catalyzed Cross-Coupling Reactions: This compound is commonly used in palladium-catalyzed processes to form carbon-carbon bonds with various electrophiles, including aryl halides and alkenes .
- Nucleophilic Substitution Reactions: The zinc-iodide bond can be replaced by other nucleophiles, making it versatile for further functionalization .
- Reactions with Thiomethyl-Substituted Compounds: It can react with thiomethyl-substituted acetylenes under palladium catalysis to yield functionalized products .
While specific biological activity data for 2-(Methylthio)phenylzinc iodide is limited, its application in organic synthesis implies potential relevance in pharmaceutical development. Organometallic compounds like this one often serve as intermediates in the synthesis of biologically active molecules .
2-(Methylthio)phenylzinc iodide can be synthesized through several methods:
- Direct Reaction with Zinc: The compound can be prepared by reacting 2-(methylthio)iodobenzene with zinc dust in an appropriate solvent such as THF. This reaction typically requires an inert atmosphere to prevent oxidation .
- In Situ Generation: In some protocols, the compound can be generated in situ during a reaction sequence involving other organometallic reagents .
2-(Methylthio)phenylzinc iodide finds applications primarily in:
- Organic Synthesis: It is used extensively for constructing complex organic molecules through cross-coupling reactions.
- Pharmaceutical Development: Its ability to form diverse carbon frameworks makes it valuable for synthesizing pharmaceutical compounds .
Several organozinc compounds share structural characteristics with 2-(Methylthio)phenylzinc iodide. Notable comparisons include:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Phenylzinc iodide | Lacks methylthio group | More straightforward reactivity; less functionalized |
| 2-(Ethoxycarbonyl)phenylzinc iodide | Contains an ethoxycarbonyl group | Enhanced reactivity due to additional functionalization |
| 4-(Morpholino)methylphenylzinc iodide | Contains a morpholino group | Different reactivity profile due to nitrogen functionality |
These comparisons illustrate the unique properties of 2-(Methylthio)phenylzinc iodide, particularly its ability to participate in a wide range of cross-coupling reactions due to the presence of the methylthio group, which can influence reactivity and selectivity .








